4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol

描述

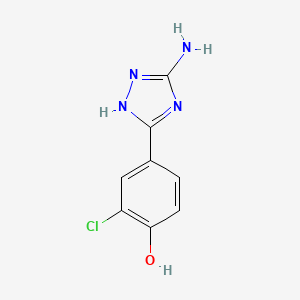

4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5 and a 2-chlorophenol moiety at position 2. This structure combines electron-rich (amino) and electron-deficient (chlorophenol) groups, which may influence its physicochemical and biological properties.

属性

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-5-3-4(1-2-6(5)14)7-11-8(10)13-12-7/h1-3,14H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUYAPRUTCCMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require harsh reaction conditions and multi-step processes, which can be a drawback.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to facilitate the reaction between N-arylsuccinimides and aminoguanidine hydrochloride . This method has been shown to be effective in producing the desired product with good yields.

化学反应分析

Types of Reactions

4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions typically require specific conditions such as controlled temperature and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted phenols.

科学研究应用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including 4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol. Research indicates that compounds with the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Pharmacological Applications

Triazole compounds are often explored for their potential as antifungal agents. The unique structure of this compound allows for interactions with fungal enzymes, inhibiting their growth. Studies suggest that this compound may serve as a lead for developing new antifungal medications .

Agricultural Uses

In agriculture, triazole derivatives are utilized as fungicides due to their ability to inhibit fungal growth. This compound can potentially be developed into a fungicidal agent to protect crops from various fungal diseases . Its application could lead to improved crop yields and reduced reliance on traditional chemical fungicides.

Material Science

The incorporation of triazole rings into polymers has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research indicates that compounds like this compound can be used in synthesizing advanced materials with tailored properties for specific applications .

Case Studies

作用机制

The mechanism of action of 4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol involves its interaction with molecular targets such as kinases and lysine-specific demethylase 1 . These interactions can inhibit the activity of these enzymes, leading to various pharmacological effects. The compound may also interact with other molecular pathways, contributing to its wide range of biological activities.

相似化合物的比较

Structural and Substituent Effects

Key Comparisons:

- Halogen Substituents: Chlorophenyl vs. Fluorophenyl Analogs: Compounds 4 and 5 () are isostructural triazole derivatives with chlorophenyl (Cl) and fluorophenyl (F) groups, respectively. Both crystallize in triclinic $ P\overline{1} $ symmetry but exhibit slight packing adjustments due to halogen size differences. Positional Isomerism: highlights 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, differing in the chloro-substituent position (para vs. meta). Such positional changes can alter molecular planarity and intermolecular interactions .

- Functional Group Variations: Amino vs. Thiol/Thione Groups: The amino group in the target compound contrasts with thiol (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, ) and thione (e.g., triazole-3-thione in ) analogs. Amino groups may participate in hydrogen bonding, while thiols/thiones exhibit higher reactivity, influencing stability and biological interactions . Pyrrolidinone and Morpholine Attachments: Compounds 4a and 4b () feature amino-triazolyl groups linked to pyrrolidinone rings. Such additions introduce conformational rigidity, which may enhance target specificity compared to the simpler phenolic group in the target compound .

Crystallographic and Electronic Properties

- Crystal Packing: Isostructural compounds 4 and 5 () exhibit two independent molecules per asymmetric unit, with planar conformations except for perpendicular fluorophenyl groups. The target compound’s phenolic group may introduce additional hydrogen bonding, altering packing efficiency .

- Electronic Effects: Oxadiazole-triazole hybrids () show stronger electron-accepting character than triazoles alone. The amino and chloro groups in the target compound may create a balanced electron donor-acceptor profile, useful in materials science .

ADME and Toxicity Profiles

- Toxicity: CHEMBL2007613 () is non-toxic for IV administration, suggesting triazole derivatives with hydrophilic groups (e.g., amino) may have favorable safety profiles. The target compound’s phenolic group could enhance metabolic clearance .

- Molecular Docking: highlights S-alkyl triazole-thiol derivatives with chlorophenyl groups showing drug-like binding affinities. The amino group in the target compound may improve hydrogen-bond interactions in docking studies .

生物活性

4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the formation of the triazole ring through cyclization reactions. For instance, similar triazole derivatives have been synthesized using methods such as S-alkylation and condensation reactions under controlled conditions, yielding compounds with notable biological activities .

Anticonvulsant Activity

Research indicates that triazole derivatives exhibit significant anticonvulsant properties. In a study comparing various compounds, derivatives of 4H-1,2,4-triazole demonstrated protective effects against convulsions induced by pentylenetetrazole (PTZ). For example, one derivative showed an effective dose (ED50) of 1.4 mg/kg compared to diazepam's ED50 of 1.2 mg/kg . This suggests that compounds like this compound may also possess similar anticonvulsant effects.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. A study on various triazole derivatives revealed that they exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism . While specific data on this compound is limited, its structural similarity to other triazoles suggests potential antimicrobial efficacy.

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

- Anticonvulsant Study : A compound structurally related to this compound was tested for anticonvulsant effects and showed promising results in protecting against PTZ-induced seizures .

- Antimicrobial Research : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial efficacy .

Research Findings Summary

The biological activities of this compound can be summarized in the following table:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。